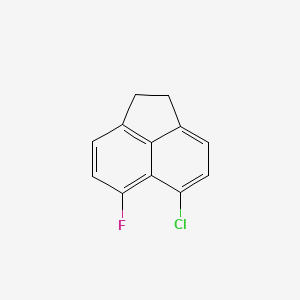
5-Chloro-6-fluoroacenaphthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-fluoroacenaphthene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of chlorine and fluorine atoms attached to the acenaphthene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoroacenaphthene typically involves the halogenation of acenaphthene. One common method is the electrophilic aromatic substitution reaction, where acenaphthene is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
5-Chloro-6-fluoroacenaphthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acenaphthene derivatives.
科学研究应用
5-Chloro-6-fluoroacenaphthene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 5-Chloro-6-fluoroacenaphthene involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
5-Chloroacenaphthene: Similar structure but lacks the fluorine atom, which may result in different chemical properties and reactivity.
6-Fluoroacenaphthene:
5-Chloro-6-fluoro-1,2-dihydroacenaphthene: A hydrogenated derivative with different physical and chemical properties.
Uniqueness
5-Chloro-6-fluoroacenaphthene is unique due to the simultaneous presence of both chlorine and fluorine atoms on the acenaphthene structure. This dual halogenation can significantly influence its chemical behavior, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1534-80-1 |
|---|---|
分子式 |
C12H8ClF |
分子量 |
206.64 g/mol |
IUPAC 名称 |
5-chloro-6-fluoro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8ClF/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 |
InChI 键 |
QJGMQPVXIDGUBW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)

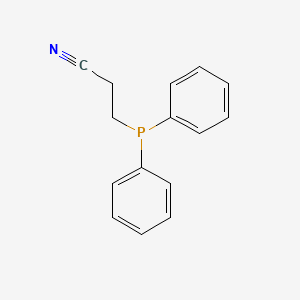
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
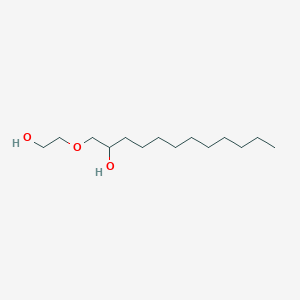
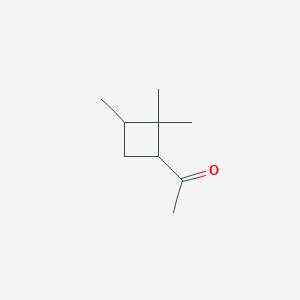


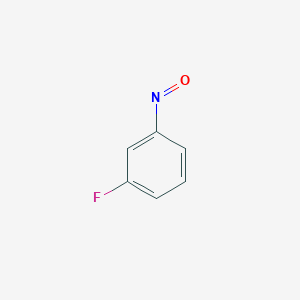

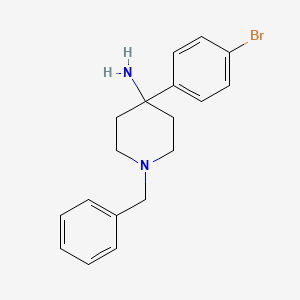
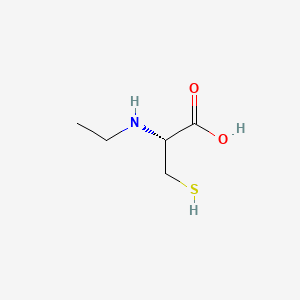
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
